molecular formula C₁₇H₁₆D₆BrNO₄ B1162855 (R*,S*)-(±)-Fenoterol Hydrobromide-d6

(R*,S*)-(±)-Fenoterol Hydrobromide-d6

Número de catálogo: B1162855
Peso molecular: 390.3
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R*,S*)-(±)-Fenoterol Hydrobromide-d6, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₁₆D₆BrNO₄ and its molecular weight is 390.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Bronchodilation in Respiratory Disorders

Fenoterol hydrobromide-d6 is primarily utilized in the treatment of bronchospasm associated with asthma, bronchitis, and other obstructive airway diseases. Its efficacy as a bronchodilator has been well-documented in clinical studies:

  • Clinical Efficacy : Studies have shown that fenoterol delivered via metered-dose inhalers (MDIs) results in significant improvements in pulmonary function parameters such as Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow (PEF) .

Inflammation Modulation

Recent research highlights the compound's role in modulating inflammatory responses:

  • In Vitro Studies : Fenoterol hydrobromide has been shown to inhibit lipopolysaccharide (LPS)-induced activation of AMPK and production of inflammatory cytokines in THP-1 cells. It reduces the phosphorylation level of AMPK and down-regulates NF-κB activation and TNF-α release .

Pain Management

Fenoterol hydrobromide-d6 has also been explored for its analgesic properties:

  • In Vivo Studies : Administration of fenoterol hydrobromide at a dosage of 0.7 mg/kg intraperitoneally twice daily demonstrated effectiveness in suppressing mechanically induced pain during chronic treatment .

Data Tables

Application AreaFindingsReferences
BronchodilationSignificant improvement in FEV1 and PEF in asthma patients using HFA-MDI vs CFC-MDI
Inflammation ModulationInhibition of LPS-induced AMPK activation and cytokine production
Pain ManagementEffective suppression of mechanically induced pain

Case Study 1: Long-term Safety and Efficacy

A clinical trial involving 290 patients compared the long-term safety and efficacy of fenoterol hydrobromide delivered via HFA-MDI against CFC-MDI. Results indicated comparable efficacy with a similar incidence of adverse events across both delivery methods, confirming the safety profile of fenoterol hydrobromide .

Case Study 2: Anti-inflammatory Effects

In a laboratory setting, THP-1 cells treated with fenoterol hydrobromide showed reduced levels of inflammatory markers, indicating its potential utility as an anti-inflammatory agent. The study elucidated the mechanisms through which fenoterol exerts these effects, paving the way for further research into its therapeutic applications beyond bronchodilation .

Propiedades

Fórmula molecular

C₁₇H₁₆D₆BrNO₄

Peso molecular

390.3

Sinónimos

rel-5-[(1S)-1-Hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol Hydrobromide-d6;  (R*,S*)-5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol Hydrobromide-d6;  (R*,S*)-(±)-5-[1-Hydroxy-2-[[2-(4-

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.